![molecular formula C15H17NO B13177085 {4-[Benzyl(methyl)amino]phenyl}methanol](/img/structure/B13177085.png)
{4-[Benzyl(methyl)amino]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[Benzyl(methyl)amino]phenyl}methanol is a biochemical compound with the molecular formula C15H17NO and a molecular weight of 227.3 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
From 4-Formylbenzoic Acid Methyl Ester
Step 1: React 4-formylbenzoic acid methyl ester with hydroxylamine to form an oxime intermediate.
Step 2: Reduce the oxime intermediate in the presence of a base to obtain 4-aminomethylbenzoic acid.
Step 3: Hydrogenate 4-aminomethylbenzoic acid to produce {4-[Benzyl(methyl)amino]phenyl}methanol.
-
From 4-Hydroxymethylbenzonitrile
Industrial Production Methods
The industrial production methods for this compound typically involve large-scale hydrogenation processes, utilizing catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
- {4-[Benzyl(methyl)amino]phenyl}methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
-
Reduction
- The compound can be reduced to form various amines or alcohol derivatives.
-
Substitution
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Hydroxide ions (OH-), amines.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Various amines or alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
{4-[Benzyl(methyl)amino]phenyl}methanol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
-
Chemistry
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex molecules and polymers.
-
Biology
-
Medicine
- Investigated for potential therapeutic applications due to its bioactive properties.
-
Industry
Wirkmechanismus
The mechanism of action of {4-[Benzyl(methyl)amino]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo oxidation and reduction reactions, leading to the formation of bioactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
4-Aminomethylbenzyl Alcohol
- Similar structure but lacks the benzyl(methyl)amino group.
- Used in similar applications but with different reactivity profiles.
-
4-Hydroxymethylbenzonitrile
- Precursor in the synthesis of {4-[Benzyl(methyl)amino]phenyl}methanol.
- Different functional groups leading to varied chemical behavior.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C15H17NO |
|---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
[4-[benzyl(methyl)amino]phenyl]methanol |
InChI |
InChI=1S/C15H17NO/c1-16(11-13-5-3-2-4-6-13)15-9-7-14(12-17)8-10-15/h2-10,17H,11-12H2,1H3 |
InChI-Schlüssel |
DALUATGISVVSPA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C2=CC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


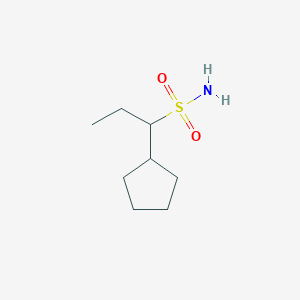
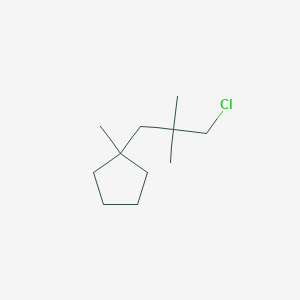
![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13177034.png)
![(S)-4-([1,1'-Biphenyl]-4-yl)-3-((tert-butoxycarbonyl)amino)butanoicacid](/img/structure/B13177042.png)


![Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13177063.png)
![{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13177066.png)
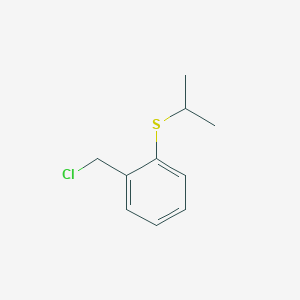
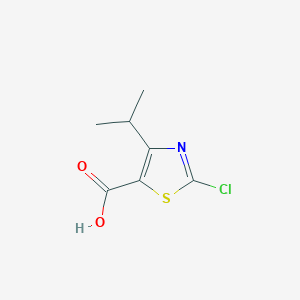
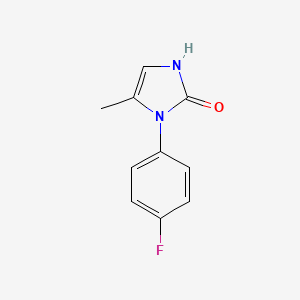
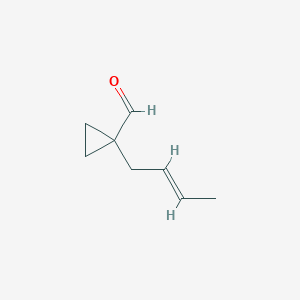
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13177096.png)
![1-[4-(Aminomethyl)benzoyl]piperidin-4-one](/img/structure/B13177097.png)
